molecular formula C23H27NO4 B5063361 Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5063361
M. Wt: 381.5 g/mol
InChI Key: VAXDNBUBOMOOGK-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. The compound features a 4-methoxyphenyl substituent at position 4, a methyl group at position 2, and a cyclopentyl ester moiety at position 3 (Figure 1). This scaffold is structurally related to 1,4-dihydropyridines (1,4-DHPs), which are known for calcium channel modulation and diverse bioactivities such as antibacterial, antifungal, and enzyme inhibition properties .

Properties

IUPAC Name

cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-14-20(23(26)28-17-6-3-4-7-17)21(15-10-12-16(27-2)13-11-15)22-18(24-14)8-5-9-19(22)25/h10-13,17,21,24H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXDNBUBOMOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

  • Ethyl and methyl esters are more common in high-yield syntheses (80–90%) .
  • Aryl Substituent Role : Electron-donating groups (e.g., 4-methoxy in B8) are associated with moderate P-glycoprotein inhibition, while electron-withdrawing groups (e.g., nitro in B4) enhance activity . The 4-methoxyphenyl group in the target compound may favor π-π stacking in crystal packing .

Biological Activity

Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various biochemical pathways by binding to enzymes or receptors involved in critical physiological processes.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could act as a modulator of receptors associated with inflammatory responses and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The compound has shown promising antioxidant activity , which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. This suggests its potential use in developing anti-inflammatory therapies for conditions such as arthritis and other inflammatory diseases.

Structure–Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the relationship between the chemical structure of this compound and its biological activity. These studies indicate that modifications to the methoxy group can significantly alter the compound's potency against various biological targets .

Compound ModificationBiological ActivityReference
Methoxy Group AlterationIncreased antimicrobial activity
Substitution on Phenyl RingEnhanced antioxidant properties
Structural VariantsVaried anti-inflammatory effects

Pharmacokinetic Properties

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications. The compound's bioavailability was assessed in animal models showing promising results .

Q & A

Q. What are the standard synthetic routes for preparing Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?

The synthesis typically involves a multi-step protocol:

Imine Formation : Condensation of 4-methoxybenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) in the presence of ammonium acetate and an acid catalyst (e.g., acetic acid) to form an enamine intermediate .

Cyclization : Reaction of the enamine with a cyclohexanone derivative under acidic or basic conditions to construct the hexahydroquinoline core. Cyclopentyl esterification is achieved via transesterification or direct coupling with cyclopentanol .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
ImineAcOH, 80°C, 6h~65–75
CyclizationHCl/EtOH, reflux, 12h~50–60

Q. How is the crystal structure of this compound determined, and what are its conformational features?

Methodology :

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and OLEX2 (for structure solution) .
  • Key Parameters (from analogous structures):
    • Monoclinic system, space group P2₁/c.
    • Dihedral angles between the 4-methoxyphenyl ring and quinoline core: ~86.1° (indicating near-orthogonal orientation) .
    • Hexahydroquinoline core adopts a distorted boat conformation, with the cyclohexanone ring in a slightly twisted envelope conformation .

Hydrogen Bonding : Intramolecular C–H⋯O interactions and intermolecular N–H⋯O bonds stabilize the crystal lattice, forming infinite chains along the c-axis .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally similar 1,4-dihydropyridine derivatives exhibit:

  • Calcium Channel Modulation : Interaction with L-type Ca²⁺ channels, validated via patch-clamp electrophysiology .
  • Antioxidant Activity : Radical scavenging assays (e.g., DPPH inhibition) show IC₅₀ values comparable to ascorbic acid .
  • Antimicrobial Potential : MIC values against S. aureus and E. coli range from 8–32 µg/mL for analogs with halogenated aryl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Experimental Design :

Substituent Variation :

  • Replace 4-methoxyphenyl with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OH, NH₂) groups to modulate electronic effects .
  • Modify the cyclopentyl ester to bulkier (e.g., adamantyl) or polar (e.g., PEG-linked) groups to assess steric/solubility impacts .

Assays :

  • In Vitro : Calcium flux assays (FLIPR) for channel activity; ROS detection kits (e.g., H2DCFDA) for antioxidant profiling.
  • In Silico : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Q. Data Interpretation :

  • Correlate substituent Hammett constants (σ) with bioactivity trends .
  • Use ANOVA to identify statistically significant modifications (p < 0.05).

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Challenges :

  • Disordered Cyclopentyl Groups : Common in flexible ester moieties, resolved using PART instructions in SHELXL to model alternate conformations .
  • Twinning : For twinned crystals (e.g., pseudo-merohedral twinning), employ the TWIN/BASF commands in SHELXL to refine twin laws .

Q. Validation Tools :

  • Rigorous Checks : Use PLATON’s ADDSYM to detect missed symmetry; check Rint values for data merging quality .
  • Software : OLEX2’s integrated tools for real-space validation (e.g., electron density maps) .

Q. What strategies address low solubility in pharmacological assays without altering core pharmacophores?

Methodological Solutions :

Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based encapsulation to enhance aqueous solubility .

Pro-drug Approach : Introduce hydrolyzable groups (e.g., acetate esters) at the 3-carboxylate position, which cleave in vivo .

Nanoformulation : Prepare liposomal or polymeric nanoparticles (dynamic light scattering for size characterization) .

Q. Data Analysis :

  • Compare logP (calculated via ChemDraw) with experimental solubility (shake-flask method) to quantify improvements.

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